Cas no 1047667-68-4 (4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol)

4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 化学的及び物理的性質
名前と識別子
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- 4-chloro-2-[4,5-dihydro-5-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-Phenol
- 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
- 4-chloro-3-[5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Phenol, 4-chloro-2-[4,5-dihydro-5-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-
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- MDL: MFCD31382281
- インチ: 1S/C15H13ClN2O2/c16-9-5-6-15(20)11(7-9)13-8-12(17-18-13)10-3-1-2-4-14(10)19/h1-7,12,17,19-20H,8H2
- InChIKey: WTHLANDXPWREQH-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=C(Cl)C=C1C1CC(C2=CC=CC=C2O)NN=1
4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0994663-5g |
4-chloro-3-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol |
1047667-68-4 | 95% | 5g |
$2300 | 2024-08-02 | |
eNovation Chemicals LLC | Y0994663-5g |
4-chloro-3-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol |
1047667-68-4 | 95% | 5g |
$2300 | 2025-02-20 | |
eNovation Chemicals LLC | Y0994663-5g |
4-chloro-3-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol |
1047667-68-4 | 95% | 5g |
$2300 | 2025-02-28 |
4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenolに関する追加情報
4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS No. 1047667-68-4): A Comprehensive Overview
4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS No. 1047667-68-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrazole and phenol, and it exhibits a unique combination of structural features that contribute to its potential therapeutic applications.
The molecular structure of 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol consists of a chlorophenyl group, a hydroxyphenyl moiety, and a pyrazole ring system. These functional groups are known to play crucial roles in various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The presence of the chlorine atom and the hydroxyl group enhances the compound's solubility and reactivity, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol in treating various diseases. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study also noted that the compound's ability to modulate the expression of inflammatory genes makes it a promising candidate for the treatment of chronic inflammatory conditions like rheumatoid arthritis.
In addition to its anti-inflammatory properties, 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has shown significant antioxidant activity. A 2020 study in the European Journal of Medicinal Chemistry reported that this compound effectively scavenges free radicals and protects cells from oxidative stress. The researchers found that the compound's antioxidant properties are attributed to its ability to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
The potential anti-cancer effects of 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol have also been explored. A 2019 study in the Cancer Letters journal demonstrated that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The study found that the compound upregulates the expression of pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2. These findings suggest that 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol could be a valuable lead compound for developing novel anticancer drugs.
The pharmacokinetic properties of 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol have also been investigated to assess its suitability for clinical applications. A 2018 study in the Pharmaceutical Research journal reported that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The study found that the compound is well-absorbed orally and has a moderate half-life, which suggests that it could be administered as an oral medication with sustained therapeutic effects.
To further understand the mechanism of action of 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, researchers have conducted molecular docking studies to identify its potential targets. A 2017 study in the Bioorganic & Medicinal Chemistry Letters journal used computational methods to predict that this compound binds to several key enzymes involved in inflammation and cancer progression, including COX-2, LOX, and topoisomerase II. These findings provide valuable insights into the molecular basis of the compound's biological activities.
In conclusion, 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-y l) phenol (CAS No. 1047667 -68 - 4 ) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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